7'-Amino-1-(4-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile
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Overview
Description
7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known to impart specific biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable indole precursor, the core structure is formed through cyclization reactions.
Spiro Compound Formation: The spiro linkage is introduced via a reaction that connects the indole core to the pyrido[2,3-D]pyrimidine moiety.
Functional Group Introduction: The amino, fluorobenzyl, and thio groups are introduced through nucleophilic substitution or addition reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its spiro structure is often associated with specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, 7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile could be investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. It could also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7’-Amino-1-(4-chlorobenzyl)-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile
- 7’-Amino-1-(4-methylbenzyl)-2’-[(2-methylbenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile
Uniqueness
The uniqueness of 7’-Amino-1-(4-fluorobenzyl)-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile lies in its specific substitution pattern and the presence of fluorine atoms. These features can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C29H20F2N6O2S |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
7-amino-1'-[(4-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]-2',4-dioxospiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
InChI |
InChI=1S/C29H20F2N6O2S/c30-18-11-9-16(10-12-18)14-37-22-8-4-2-6-19(22)29(27(37)39)20(13-32)24(33)34-25-23(29)26(38)36-28(35-25)40-15-17-5-1-3-7-21(17)31/h1-12H,14-15,33H2,(H2,34,35,36,38) |
InChI Key |
ZKOJKUWYTZSNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2)C4(C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)C(=C(N3)N)C#N)F |
Origin of Product |
United States |
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